molecular formula C11H12N4O2 B8286804 2-(3-(1H-imidazol-2-yl)propyl)-5-nitropyridine

2-(3-(1H-imidazol-2-yl)propyl)-5-nitropyridine

Cat. No.: B8286804
M. Wt: 232.24 g/mol
InChI Key: QSAOYWDTIVLMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(1H-imidazol-2-yl)propyl)-5-nitropyridine is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-[3-(1H-imidazol-2-yl)propyl]-5-nitropyridine

InChI

InChI=1S/C11H12N4O2/c16-15(17)10-5-4-9(14-8-10)2-1-3-11-12-6-7-13-11/h4-8H,1-3H2,(H,12,13)

InChI Key

QSAOYWDTIVLMBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCCC2=NC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 132 (400 mg, 1.71 mmol) was first dissolved in acetonitrile (20 mL), with potassium permanganate (952 mg, 5.13 mmol) and alumina (1.2 g) added into the solution in batch. After stirring the resulting mixture at room temperature for 40 min, CH3OH (1 mL) was added to reduce excess oxidant. The mixture was then filtered and the solid material was washed with DCM:CH3OH=10:1. The filtrate was concentrated, and purified with silica gel column chromatography (EtOAc:TEA=1:0.1) to give compound 133 (110 mg, 30%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ9.32-9.37 (m, 1H), 8.37-8.42 (m, 1H), 7.35-7.41 (m, 1H), 6.97 (br s, 2H), 2.98 (t, 2H, J=7.2 Hz), 2.78 (d, 2H, J=7.2 Hz), 2.17-2.26 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
952 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
30%

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